

# Domiodol vs. Placebo: An Analysis of Double-Blind Controlled Clinical Trials

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Domiodol**

Cat. No.: **B1211878**

[Get Quote](#)

**Domiodol**, an organic iodinated mucolytic agent, has been evaluated in several double-blind, placebo-controlled clinical trials to determine its efficacy and safety in treating respiratory conditions characterized by excessive or viscous mucus. These studies provide quantitative data on its ability to improve respiratory symptoms and function.

## Efficacy Data Summary

Clinical trials have demonstrated that **Domiodol** is effective in improving key symptoms and clinical measures associated with bronchopulmonary diseases.

## Table 1: Efficacy in Pediatric Bronchopulmonary Disease

A study involving 30 children with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis showed significant improvements in subjective symptoms and some spirometric measures in the **Domiodol** group compared to placebo after 14 days of treatment.

[\[1\]](#)

| Endpoint                   | Domiodol Group            | Placebo Group             | Significance |
|----------------------------|---------------------------|---------------------------|--------------|
| Subjective Symptoms        |                           |                           |              |
| Cough                      | Significantly Reduced     | No Significant Change     | p < 0.05     |
| Sputum Viscosity           | Significantly Reduced     | No Significant Change     | p < 0.05     |
| Difficulty Raising Sputum  | Significantly Reduced     | No Significant Change     | p < 0.05     |
| Spirometric Measures       |                           |                           |              |
| Vital Capacity (VC)        | Improved                  | No Significant Change     | p < 0.05     |
| Peak Expiratory Flow (PEF) | Improved                  | No Significant Change     | p < 0.05     |
| FEV1                       | No Significant Difference | No Significant Difference | -            |

## Table 2: Efficacy in Post-Laryngectomy Tracheostomized Patients

In a pilot study with 20 post-operative laryngectomy patients, those receiving **Domiodol** showed a more significant and earlier improvement in respiratory parameters compared to those receiving a placebo.[2]

| Endpoint                 | Domiodol Group                        | Placebo Group    | Significance |
|--------------------------|---------------------------------------|------------------|--------------|
| Cough Intensity          | Statistically Significant Improvement | Less Improvement | p < 0.05     |
| Sputum Quantity          | Statistically Significant Improvement | Less Improvement | p < 0.05     |
| Sputum Quality           | Statistically Significant Improvement | Less Improvement | p < 0.05     |
| Expectoration Difficulty | Statistically Significant Improvement | Less Improvement | p < 0.05     |

## Safety and Tolerability Data

Across the reviewed clinical trials, **Domiodol** was generally well-tolerated with no significant clinical side effects reported.

### Table 3: Safety Profile in Pediatric Trials

The study in children specifically monitored for side effects and changes in thyroid hormone levels, given that **Domiodol** is an organic iodine compound.

| Parameter              | Domiodol Group | Placebo Group | Notes               |
|------------------------|----------------|---------------|---------------------|
| Clinical Side Effects  | None Reported  | None Reported | <a href="#">[1]</a> |
| Thyroid Hormone Levels | Unchanged      | Unchanged     | <a href="#">[1]</a> |
| TSH Levels             | Unchanged      | Unchanged     | <a href="#">[1]</a> |

## Mechanism of Action

**Domiodol**'s primary mechanism of action is as a mucolytic and expectorant.[\[3\]](#) It works by:

- Increasing Respiratory Tract Fluid: Pharmacological studies show **Domiodol** induces a dose-related increase in respiratory tract fluid.[\[3\]](#)
- Reducing Sputum Viscosity: It significantly reduces the viscosity of sputum, an effect correlated with a decrease in the content of dry matter, protein, and polysaccharides in the sputum.[\[3\]](#)
- Cilio-excitatory Effect: The drug also has a marked cilio-excitatory effect, which helps in the clearance of mucus from the respiratory tract.[\[3\]](#)



[Click to download full resolution via product page](#)

**Domiodol's mucolytic mechanism of action.**

## Experimental Protocols

The methodologies of the cited studies are foundational to understanding the evidence.

### Protocol: Pediatric Bronchopulmonary Disease Trial[1]

- Study Design: A double-blind, randomized, placebo-controlled trial.
- Participants: 30 children (mean age 9.33 years) with acute infectious pulmonary diseases or acute flare-ups of chronic bronchitis.
- Intervention:
  - Treatment Group: **Domiodol** administered orally at a dose of 0.5 mg/kg three times daily.
  - Control Group: Placebo.
- Duration: 14 days.

- Primary Endpoints: Semi-quantitative assessment of subjective symptoms including cough, sputum viscosity, and difficulty in raising sputum.
- Secondary Endpoints: Spirometric measures (Vital Capacity, Peak Expiratory Flow Rate, FEV1), and safety monitoring including clinical side-effects and thyroid hormone levels.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Domiodol treatment for bronchopulmonary diseases in the paediatric age group: a double-blind controlled clinical trial versus placebo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mucolytic effects of domiodol in tracheostomized patients after total laryngectomy. Double-blind, placebo-controlled, randomized pilot study with four-month follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological and toxicological studies on domiodol, a new mucolytic agent and expectorant - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Domiodol vs. Placebo: An Analysis of Double-Blind Controlled Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1211878#domiodol-versus-placebo-in-double-blind-controlled-clinical-trials\]](https://www.benchchem.com/product/b1211878#domiodol-versus-placebo-in-double-blind-controlled-clinical-trials)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)